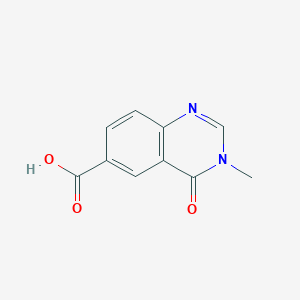
3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid: is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by its fused ring structure, which includes a quinazoline core with a carboxylic acid group at the 6-position and a methyl group at the 3-position The presence of the oxo group at the 4-position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide under acidic conditions to form the quinazoline core. The introduction of the methyl group at the 3-position can be achieved through alkylation reactions using methylating agents such as methyl iodide. The oxo group at the 4-position is introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinazoline core are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), varying temperatures and solvents.
Major Products:
Oxidation: Formation of quinazoline derivatives with additional oxo groups.
Reduction: Formation of hydroxyquinazoline derivatives.
Substitution: Formation of halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for developing new therapeutic agents.
Medicine: The compound and its derivatives are investigated for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to understand its mechanism of action and optimize its efficacy and safety.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Quinazoline: The parent compound, which lacks the methyl and oxo groups.
4-Oxoquinazoline: Similar structure but without the methyl group at the 3-position.
6-Carboxyquinazoline: Lacks the methyl and oxo groups but has the carboxylic acid group at the 6-position.
Uniqueness: 3-Methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methyl group at the 3-position and the oxo group at the 4-position enhances its reactivity and potential for forming diverse derivatives. Its carboxylic acid group at the 6-position allows for further functionalization and conjugation with other molecules, expanding its utility in various applications.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-methyl-4-oxoquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-12-5-11-8-3-2-6(10(14)15)4-7(8)9(12)13/h2-5H,1H3,(H,14,15) |
InChI Key |
TVXLXLKDYGBLRT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















